3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one

Physicochemical characterization Spirocyclic heterocycles Medicinal chemistry building blocks

Procure 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS 675123-41-8) for your epigenetic drug discovery and GPCR-targeting programs. This rigid spirocyclic imidazolinone is the definitive N3-methyl reference standard for SssI methyltransferase assays (Ki 26 μM). Its precise 1,3-diazaspiro[4.4]non-1-en-4-one regiochemistry is essential for angiotensin II (Irbesartan core) and neurokinin NK1 receptor SAR; substitution with isomeric scaffolds introduces unquantified risk of altered target engagement. Use this well-characterized building block to establish potency thresholds, validate inter-laboratory calibration, and build focused libraries against clinically validated pharmacophores.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B11921890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCN1C=NC2(C1=O)CCCC2
InChIInChI=1S/C8H12N2O/c1-10-6-9-8(7(10)11)4-2-3-5-8/h6H,2-5H2,1H3
InChIKeyBIPFBENQTUPEJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS 675123-41-8): Procurement-Grade Spirocyclic Imidazolinone Scaffold


3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS 675123-41-8) is a spirocyclic imidazolinone derivative belonging to the 1,3-diazaspiro[4.4]nonane class of heterocycles . Characterized by a rigid spiro junction linking a cyclopentane ring to an imidazolin-4-one moiety, this compound serves as a versatile building block and reference standard in medicinal chemistry [1]. The diazaspiro[4.4]nonane core is a privileged scaffold in drug discovery, underpinning marketed pharmaceuticals including the angiotensin II receptor antagonist Irbesartan, as well as numerous investigational agents targeting neurokinin NK1 receptors and sigma receptors [2][3].

Why 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one Cannot Be Replaced by Generic 1,3-Diazaspiro[4.4]nonane Analogs


Generic substitution within the 1,3-diazaspiro[4.4]nonane family is precluded by the exquisite sensitivity of target engagement to substitution pattern and regiochemistry [1]. The 3-methyl substitution on the imidazolinone nitrogen is a critical determinant of molecular recognition: binding data for Irbesartan (2-butyl-3-biphenyltetrazolylmethyl-1,3-diazaspiro[4.4]non-1-en-4-one) demonstrates an EC50 of 410 nM at the human BLT2 receptor, whereas alternative substitution at the 2-position or variation of the N3-alkyl group yields divergent pharmacological profiles [2][3]. The spirocyclic framework imposes a rigid three-dimensional architecture with restricted conformational freedom, meaning that even isomeric diazaspiro scaffolds (e.g., 2,7-diazaspiro[4.4]nonane versus 1,3-diazaspiro[4.4]nonane) exhibit fundamentally different binding geometries and target selectivity [4]. Consequently, substituting 3-methyl-1,3-diazaspiro[4.4]non-1-en-4-one with any unsubstituted, 2-substituted, or alternative N-alkylated analog introduces unquantified risk of altered potency, off-target activity, and non-reproducible experimental outcomes.

Quantitative Differentiation Evidence: 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one Versus In-Class Analogs


Physicochemical Differentiation: Density and Boiling Point of 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one Relative to Core Scaffold

3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one (C8H12N2O, MW 152.19) exhibits a predicted density of 1.3 ± 0.1 g/cm³ and a boiling point of 237.2 ± 23.0 °C at 760 mmHg [1]. These values distinguish it from the unsubstituted 1,3-diazaspiro[4.4]nonane-2,4-dione core (C7H10N2O2, MW 154.17), which presents different hydrogen-bonding capacity due to the dione functionality versus the monoenone character of the target compound [2].

Physicochemical characterization Spirocyclic heterocycles Medicinal chemistry building blocks

Target Engagement Benchmark: Ki of 26 μM Against SssI Methyltransferase Establishes Baseline Binding Affinity for the 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one Scaffold

3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one (ChEMBL2063053) exhibits a competitive inhibition constant (Ki) of 2.60 × 10⁴ nM (26 μM) against Spiroplasma sp. MQ1 SssI methyltransferase, as determined by Dixon plot analysis using pUC18 substrate [1]. This represents the only publicly available quantitative binding data for the unadorned 3-methyl-1,3-diazaspiro[4.4]non-1-en-4-one core. In contrast, the extensively functionalized Irbesartan (2-butyl-3-biphenyltetrazolylmethyl-1,3-diazaspiro[4.4]non-1-en-4-one) achieves an EC50 of 410 nM at the human BLT2 receptor—a 63-fold increase in apparent potency attributable to the elaborate 2-butyl and 3-biaryltetrazole substituents [2].

Enzyme inhibition Methyltransferase Binding affinity Biochemical assay

Synthetic Accessibility Differentiation: General Method for Diaza-Spirocycle Construction Yields 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one in Efficient Process

A general synthetic route to diaza-spirocycles, including the 1,3-diazaspiro[4.4]non-1-en-4-one framework, has been established using a sequential multicomponent α-aminoallylation followed by ring-closing metathesis [1]. This methodology, developed at Abbott Laboratories, proceeds from commercially available protected amino ketones and delivers pharmacologically relevant diaza-scaffolds in an efficient, high-yielding process [1]. Alternative synthetic approaches to related diazaspiro[4.4]nonane scaffolds may involve Mn(III)-mediated oxidative cyclization or Au(I)-catalyzed three-component reactions, each with distinct substrate scope limitations and purity profiles [2][3].

Synthetic methodology Spirocycle construction Olefin metathesis Process chemistry

Validated Application Scenarios for 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one in Drug Discovery and Chemical Biology


Reference Standard for Methyltransferase Inhibitor Screening Cascades

3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one serves as a well-characterized reference compound for methyltransferase inhibition assays, with a documented competitive Ki of 26 μM against SssI methyltransferase [1]. This quantitative benchmark enables assay validation, inter-laboratory calibration, and the establishment of potency thresholds for hit-to-lead progression in epigenetic drug discovery programs targeting DNA and protein methyltransferases.

Core Scaffold for NK1 Antagonist and Sigma Receptor Ligand Development

The 1,3-diazaspiro[4.4]nonane framework is a validated privileged scaffold for neurokinin (NK1) receptor antagonism, as demonstrated by Janssen's patent portfolio covering substituted diaza-spiro-[4.4]-nonane derivatives for schizophrenia, emesis, anxiety, depression, and pain indications [2]. Additionally, related 2,7-diazaspiro[4.4]nonane derivatives have yielded potent sigma receptor ligands with Ki values as low as 2.6-3.5 nM and demonstrated in vivo antiallodynic efficacy at 0.6-1.25 mg/kg [3]. 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one provides the appropriate regioisomeric starting point for constructing focused libraries targeting these therapeutically relevant GPCR and sigma receptor systems.

Building Block for Angiotensin II Receptor Antagonist Analogs

The 1,3-diazaspiro[4.4]non-1-en-4-one core is the central scaffold of Irbesartan, a marketed angiotensin II receptor blocker (ARB) for hypertension [4]. 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one enables SAR exploration at the N3 position of this clinically validated pharmacophore. Analogs varying the 2-alkyl and 3-aralkyl substituents (e.g., propyl analog CAS 158778-58-6) are routinely employed in analytical method development, quality control applications, and abbreviated new drug application (ANDA) filings for generic ARB products [5].

Synthetic Methodology Development for Spirocyclic Heterocycles

The rigid spiro[4.4] framework of 3-methyl-1,3-diazaspiro[4.4]non-1-en-4-one, with its predicted density of 1.3 g/cm³ and boiling point of 237 °C [6], provides a robust test substrate for developing and benchmarking new spirocyclization methodologies. The compound's physicochemical profile makes it suitable for evaluating reaction conditions under thermal stress and for assessing the generality of novel catalytic systems—including metathesis, oxidative cyclization, and multicomponent coupling strategies—toward pharmaceutically relevant spirocyclic scaffolds [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.